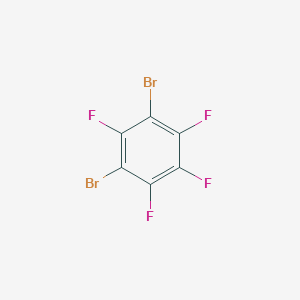

1,3-Dibromotetrafluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2,4,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br2F4/c7-1-3(9)2(8)5(11)6(12)4(1)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWKDDQEZQRGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Br)F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935317 | |

| Record name | 1,3-Dibromo-2,4,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Aldrich MSDS] | |

| Record name | 1,3-Dibromotetrafluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1559-87-1, 27516-63-8 | |

| Record name | 1,3-Dibromo-2,4,5,6-tetrafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromotetrafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dibromo-2,4,5,6-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027516638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromotetrafluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dibromo-2,4,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibromotetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Dibromotetrafluorobenzene, a key intermediate in the development of novel fluorinated materials, liquid crystals, and pharmaceutical compounds. This document details the primary synthetic methodology, experimental protocols, and relevant quantitative data to support researchers in their laboratory work.

Introduction

This compound (C₆Br₂F₄) is a halogenated aromatic compound with the CAS number 1559-87-1. Its unique electronic and structural properties, imparted by the presence of both bromine and fluorine substituents on the benzene ring, make it a versatile building block in organic synthesis. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the bromine atoms, making them amenable to a variety of coupling and substitution reactions. This guide focuses on the most common and effective method for its preparation: the direct bromination of 1,2,3,5-tetrafluorobenzene.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆Br₂F₄ |

| Molecular Weight | 307.87 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 200 °C |

| Density | 2.18 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.516 |

Synthesis of this compound

The primary and most widely utilized method for the synthesis of this compound is the direct electrophilic bromination of 1,2,3,5-tetrafluorobenzene. This reaction typically employs bromine in the presence of a strong Lewis acid or a sulfonating agent, such as oleum (fuming sulfuric acid), to generate a potent electrophilic bromine species that can overcome the deactivating effect of the fluorine atoms on the aromatic ring.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Bromination of 1,2,3,5-Tetrafluorobenzene

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

1,2,3,5-Tetrafluorobenzene

-

Bromine (Br₂)

-

65% Oleum (fuming sulfuric acid)

-

Sodium bisulfite (NaHSO₃) solution (saturated)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or flash chromatography system

Procedure:

-

Reaction Setup: In a round-bottom flask, place 1,2,3,5-tetrafluorobenzene. Cool the flask in an ice bath.

-

Addition of Oleum: Slowly add 65% oleum to the cooled and stirred 1,2,3,5-tetrafluorobenzene.

-

Addition of Bromine: From the dropping funnel, add bromine dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by GC-MS.

-

Quenching: Carefully pour the cooled reaction mixture onto crushed ice.

-

Work-up: Transfer the mixture to a separatory funnel. The organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed sequentially with a saturated sodium bisulfite solution (to remove excess bromine), a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or flash column chromatography to afford pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound via the bromination of 1,2,3,5-tetrafluorobenzene.

| Parameter | Value |

| Typical Yield | 70-85% |

| Purity (by GC) | >98% |

Spectroscopic Data

The structural confirmation of the synthesized this compound is typically achieved through spectroscopic methods.

| Spectroscopy | Data |

| ¹H NMR | No signals are expected in the proton NMR spectrum. |

| ¹⁹F NMR | Two multiplets are expected in the fluorine NMR spectrum. |

| ¹³C NMR | Characteristic signals for the aromatic carbons, with C-F and C-Br couplings. |

| Mass Spec (MS) | Molecular ion peak (M⁺) consistent with the isotopic pattern of two bromine atoms. |

Signaling Pathways and Logical Relationships

The electrophilic aromatic substitution mechanism for the bromination of 1,2,3,5-tetrafluorobenzene is a key concept for understanding this synthesis. The following diagram illustrates the logical steps of this reaction mechanism.

Caption: Mechanism of electrophilic aromatic bromination.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound. The direct bromination of 1,2,3,5-tetrafluorobenzene stands as the most efficient and practical route for obtaining this valuable synthetic intermediate. The provided experimental protocol, quantitative data, and mechanistic diagrams offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to successfully synthesize and utilize this compound in their research endeavors. Careful adherence to the experimental procedures and safety precautions is paramount for achieving high yields and purity of the final product.

A Comprehensive Technical Guide to 1,3-Dibromotetrafluorobenzene: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,3-Dibromotetrafluorobenzene. It includes a detailed summary of its quantitative physical data, standardized experimental protocols for the determination of these properties, and a visualization of its application in the synthesis of advanced materials.

Core Physical Properties of this compound

This compound is a significant fluorinated aromatic compound utilized as a building block in the synthesis of various specialty chemicals, including fluorinated liquid crystals and pharmaceutical intermediates.[1][2] Its physical characteristics are crucial for its application in diverse chemical reactions and material science.

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆Br₂F₄[3] |

| Molecular Weight | 307.87 g/mol [3] |

| Melting Point | 5-7 °C[4] |

| Boiling Point | 200 °C (lit.)[3][4] |

| Density | 2.18 g/mL at 25 °C (lit.)[3][4] |

| Refractive Index | n20/D 1.516 (lit.)[3][4] |

| Appearance | Colorless liquid[3][4] |

| Purity | ≥ 98% (GC)[2] |

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of this compound is essential for its effective use in research and development. The following section outlines detailed methodologies for key experimental procedures.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common and reliable technique for determining the boiling point of small quantities of liquid.

Methodology:

-

Seal one end of a capillary tube by heating it in a flame.

-

Attach the sealed capillary tube to a thermometer with the open end of the capillary tube level with the thermometer bulb.

-

Place a small amount of this compound into a small test tube.

-

Invert the capillary tube and place it into the test tube containing the sample, ensuring the open end is submerged in the liquid.

-

Heat the sample gently in a heating block or oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The boiling point is the temperature at which the stream of bubbles is continuous and rapid.[5]

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer, a flask with a specific volume, is commonly used for the precise determination of the density of liquids.

Methodology:

-

Thoroughly clean and dry an empty pycnometer and determine its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and determine its mass (m₂). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

-

Empty and dry the pycnometer, then fill it with this compound at the same temperature and determine its mass (m₃).

-

The density of this compound is calculated using the formula: Density = (m₃ - m₁) / V[6]

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. The Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Methodology:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the sample to reach thermal equilibrium with the instrument, typically at 20°C.

-

Adjust the light source and the measurement knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.[7][8]

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used to separate and analyze volatile compounds. It is widely employed to determine the purity of organic compounds like this compound.

Methodology:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

Inject a small volume of the sample solution into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase.

-

The components of the sample separate based on their differential partitioning between the mobile and stationary phases.

-

A detector at the end of the column measures the quantity of each component as it elutes.

-

The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.[9]

Application in Synthesis: A Workflow for Fluorinated Liquid Crystals

This compound serves as a crucial precursor in the synthesis of fluorinated liquid crystals, which are integral components in modern display technologies.[1] The following diagram illustrates a generalized logical workflow for this synthetic process.

Caption: Logical workflow for the synthesis of fluorinated liquid crystals.

References

- 1. This compound 96 1559-87-1 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,3-二溴四氟苯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 1559-87-1 [amp.chemicalbook.com]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 8. mt.com [mt.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1,3-Dibromotetrafluorobenzene: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dibromotetrafluorobenzene, a key fluorinated aromatic intermediate. The document details its chemical structure, physicochemical properties, synthesis methodologies, and significant applications in various fields of chemical research and development, with a particular focus on its relevance to drug discovery.

Core Molecular Data

This compound is a halogenated aromatic compound with the molecular formula C₆Br₂F₄. Its structure consists of a benzene ring substituted with two bromine atoms at the meta positions and four fluorine atoms.

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆Br₂F₄ | [1] |

| Molecular Weight | 307.87 g/mol | [1] |

| CAS Number | 1559-87-1 | [1] |

| Appearance | Colorless to light orange/yellow clear liquid | [1] |

| Density | 2.24 g/mL | [1] |

| Boiling Point | 200 °C | [1] |

| Refractive Index (n20D) | 1.52 | [1] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis

The primary synthetic route to this compound involves the direct bromination of 1,2,4,5-tetrafluorobenzene. This electrophilic aromatic substitution reaction is typically carried out in the presence of a strong acid, such as oleum (fuming sulfuric acid), which acts as a catalyst.

Experimental Protocol: Bromination of 1,2,4,5-Tetrafluorobenzene

A general procedure for the synthesis of dibromotetrafluorobenzene isomers is described below. It is important to note that this reaction can produce a mixture of isomers, and purification is necessary to isolate the desired 1,3-dibromo product.

Materials:

-

1,2,4,5-Tetrafluorobenzene

-

Bromine

-

65% Oleum (H₂SO₄·SO₃)

-

Sodium sulfite solution

-

Ice water

-

Calcium chloride (for drying)

Procedure:

-

To a reaction vessel, add 1,2,4,5-tetrafluorobenzene and 65% oleum.

-

Slowly add bromine to the mixture while maintaining a controlled temperature.

-

The reaction mixture is stirred for a specified period to ensure complete bromination.

-

Upon completion, the reaction mixture is carefully poured into ice water.

-

The crude product is then treated with a sodium sulfite solution to remove any unreacted bromine.

-

The product is separated, washed, and dried, typically over calcium chloride.

-

Purification of the isomeric mixture is then carried out, often using techniques such as distillation or chromatography, to isolate this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: Due to the four fluorine atoms in different chemical environments, the ¹⁹F NMR spectrum is expected to show distinct resonances. The chemical shifts and coupling constants would provide valuable information about the substitution pattern.

-

¹³C NMR: The ¹³C NMR spectrum would display signals for the six carbon atoms of the benzene ring. The carbon atoms attached to bromine and fluorine would exhibit characteristic chemical shifts and C-F coupling.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-F and C-Br stretching vibrations, as well as aromatic C=C stretching and C-H bending vibrations (if any residual protons are present).

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 307.87 g/mol . The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) would result in a characteristic M, M+2, and M+4 pattern for the molecular ion and any bromine-containing fragments.

Reactivity and Applications

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its bromine atoms. These can be readily displaced or participate in various cross-coupling reactions, making it a valuable precursor for the synthesis of more complex fluorinated molecules.

Key Reactions

-

Cross-Coupling Reactions: The bromine atoms can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of derivatives.

-

Grignard Reagent Formation: The bromine atoms can be converted into Grignard reagents (R-MgBr) by reaction with magnesium metal. These organometallic reagents are powerful nucleophiles used to form new carbon-carbon bonds.

The diagram below illustrates a typical Suzuki coupling reaction involving this compound.

Caption: Suzuki coupling reaction of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in several areas of research and development:

-

Pharmaceutical and Agrochemical Synthesis: The tetrafluorinated benzene core is a common motif in many biologically active molecules. The bromine atoms provide handles for introducing various functional groups, making this compound a valuable starting material in the synthesis of novel drug candidates and agrochemicals.[1] The presence of fluorine can enhance properties such as metabolic stability, lipophilicity, and binding affinity.

-

Liquid Crystals and Advanced Materials: Fluorinated compounds are widely used in the development of liquid crystals and other advanced materials. This compound can be used to synthesize fluorinated liquid crystal derivatives.[2]

-

Organic Electronics: The electron-withdrawing nature of the fluorine atoms makes polyfluorinated aromatic compounds interesting components in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The unique combination of bromine and fluorine substituents on the aromatic ring makes it a highly valuable and versatile building block for the synthesis of a wide array of complex and functionalized molecules.

References

An In-depth Technical Guide to 1,3-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1559-87-1

This technical guide provides a comprehensive overview of 1,3-Dibromotetrafluorobenzene, a key fluorinated aromatic intermediate. This document is intended to serve as a valuable resource for professionals in chemical research and drug development, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its unique molecular structure, featuring two bromine atoms and four fluorine atoms on a benzene ring, imparts distinct reactivity and makes it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1559-87-1 | [1] |

| Molecular Formula | C₆Br₂F₄ | [1] |

| Molecular Weight | 307.87 g/mol | [2][1] |

| Appearance | Colorless to light orange to yellow clear liquid | [2] |

| Boiling Point | 200 °C | |

| Melting Point | 5-7 °C | [3] |

| Density | 2.24 g/mL | |

| Refractive Index (n20/D) | 1.516 | [4] |

| Flash Point | 92 °C | [3] |

Synthesis and Purification

While specific, detailed industrial synthesis protocols for this compound are proprietary, the scientific literature suggests that bromination of the corresponding polyfluorobenzenes is a common method for producing brominated polyfluoroarenes. For instance, isomeric dibromotetrafluorobenzenes have been synthesized by the bromination of polyfluorobenzenes with bromine in 65% oleum. Another approach involves the pyrolysis of 4-bromotetrafluorobenzenethiol in the presence of bromine.

Experimental Protocol: General Synthesis via Bromination (Illustrative)

-

Reaction Setup: A multi-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with the starting tetrafluorobenzene derivative and a suitable solvent.

-

Reagent Addition: Bromine is added dropwise to the reaction mixture at a controlled temperature. A catalyst, such as iron filings or a Lewis acid, may be employed to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched, typically with an aqueous solution of a reducing agent like sodium bisulfite to remove excess bromine. The organic layer is then separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Logical Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹⁹F NMR | Multiple signals in the aromatic fluorine region, exhibiting complex coupling patterns due to F-F spin-spin coupling. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, with splitting patterns influenced by coupling to fluorine atoms (C-F coupling). |

| FT-IR | Characteristic absorption bands for C-F and C-Br stretching, as well as aromatic C=C stretching and C-H bending vibrations. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two bromine atoms (M, M+2, M+4). Fragmentation would likely involve the loss of bromine and fluorine atoms. |

Applications in Research and Drug Development

This compound is a valuable intermediate in various fields of chemical synthesis, owing to its unique combination of reactive sites.

-

Synthesis of Fluorinated Compounds: It serves as a key building block for introducing tetrafluorophenyl moieties into more complex molecules.[2] Fluorinated compounds are of significant interest in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability.

-

Advanced Materials: The thermal stability and chemical resistance of this compound make it suitable for the development of advanced materials, including specialty polymers with applications in electronics and aerospace.[2]

-

Medicinal Chemistry: In drug discovery, it is used as an intermediate in the synthesis of novel therapeutic agents. The bromine atoms can be readily substituted through various cross-coupling reactions, allowing for the construction of diverse molecular architectures.[2]

-

Liquid Crystal Derivatives: It has been utilized in the preparation of starting materials for the synthesis of fluorinated liquid crystal derivatives.[4]

Signaling Pathway Illustration: Role in Drug Candidate Synthesis

Caption: Role of this compound in the synthesis of drug candidates with enhanced properties.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a well-ventilated area. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

First Aid Measures:

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from oxidizing agents.

This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the latest SDS for detailed safety and handling information before working with this chemical.

References

- 1. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]

- 2. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 13C NMR [m.chemicalbook.com]

- 3. Volume # 2(75), March - April 2011 — "Preparation of 1,4-dibromotetrafluorobenzene from 4-bromotetrafluorobenzenethiol and bromine. Reactions of 1,4-dibromotetrafluorobenzene with KSH" [notes.fluorine1.ru]

- 4. This compound | 1559-87-1 [chemicalbook.com]

An In-depth Technical Guide to 1,3-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromotetrafluorobenzene is a halogenated aromatic compound with the chemical formula C₆Br₂F₄.[1][2][3] Its unique electronic and structural properties, derived from the presence of both bromine and fluorine substituents on the benzene ring, make it a valuable reagent and building block in various fields of chemical research and development. This guide provides a comprehensive overview of its physicochemical properties, applications, and a detailed experimental protocol for its use in supramolecular chemistry.

Physicochemical Properties

This compound is a colorless to light orange or yellow clear liquid at room temperature.[1][2] It is characterized by its high density and boiling point, which are typical for polyhalogenated aromatic compounds. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 307.87 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₆Br₂F₄ | [1][2][3] |

| CAS Number | 1559-87-1 | [3][4][5] |

| Density | 2.24 g/mL | [1][2] |

| Boiling Point | 200 °C | [1][2] |

| Refractive Index (n20/D) | 1.52 | [1][2] |

Chemical Structure

The structure of this compound consists of a benzene ring substituted with two bromine atoms at positions 1 and 3, and four fluorine atoms at positions 2, 4, 5, and 6.

References

- 1. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 13C NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. depts.washington.edu [depts.washington.edu]

- 4. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Diiodotetrafluorobenzene | C6F4I2 | CID 12543813 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Boiling Point of 1,3-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 1,3-Dibromotetrafluorobenzene, a crucial physical property for its application in research and development, particularly in the synthesis of complex organic molecules for medicinal chemistry and materials science.[1] This document outlines the established boiling point, presents detailed experimental protocols for its determination, and discusses the significance of this property in practical applications.

Core Physicochemical Data

The accurate determination of the boiling point is fundamental for the purification, handling, and reaction design involving this compound. The properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Boiling Point | 200 °C | [1][2][3][4][5] |

| Molecular Formula | C₆Br₂F₄ | [1][2] |

| Molecular Weight | 307.87 g/mol | [1][2][3] |

| Density | 2.18 g/mL at 25 °C | [3][5] |

| Refractive Index | n20/D 1.516 | [3][5] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| CAS Number | 1559-87-1 | [1][3] |

Significance in Research and Drug Development

This compound is a versatile halogenated compound utilized as a key intermediate in the synthesis of a variety of fluorinated compounds, which are integral to the development of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring both bromine and fluorine atoms, allows for diverse applications in synthetic organic chemistry.[1] The bromine atoms serve as reactive sites for cross-coupling reactions, enabling the construction of complex molecular architectures, while the fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates. The boiling point is a critical parameter for its purification by distillation and for defining the thermal conditions of reactions in which it is a reactant or a solvent.

Experimental Protocol for Boiling Point Determination

The following is a detailed methodology for the determination of the boiling point of this compound using the Thiele tube method, a common and reliable technique for small sample volumes.[6]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated, with a range up to at least 220 °C)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

High-boiling point mineral oil or silicone oil

-

Stand and clamp

Procedure:

-

Sample Preparation: Fill the small test tube with this compound to a depth of approximately 1-2 cm.

-

Capillary Tube Insertion: Place the capillary tube, with the sealed end facing upwards, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the bulb of the thermometer.

-

Thiele Tube Setup: Fill the Thiele tube with a suitable high-boiling point oil to a level just above the side arm.

-

Mounting: Clamp the Thiele tube to a stand and carefully insert the thermometer and test tube assembly into the oil, ensuring the sample is fully immersed.

-

Heating: Gently heat the side arm of the Thiele tube with a slow, even flame or a heating mantle. The design of the Thiele tube will ensure uniform heating of the oil via convection.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Equilibrium: At this point, remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

-

Repeat: For accuracy, allow the apparatus to cool further, then reheat to obtain a second determination.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the logical steps involved in the experimental determination of the boiling point of this compound.

Caption: Logical workflow for the experimental determination of boiling point.

References

An In-depth Technical Guide to the Properties of 1,3-Dibromotetrafluorobenzene

Introduction

1,3-Dibromotetrafluorobenzene is a specialized halogenated aromatic compound with the chemical formula C₆Br₂F₄.[1] It serves as a critical building block in various fields of chemical synthesis, including pharmaceuticals, agrochemicals, and material science.[1][2] Its unique structure, featuring both bromine and fluorine substituents on the benzene ring, imparts remarkable thermal stability and chemical resistance, making it a valuable intermediate in the development of advanced materials such as polymers with enhanced thermal and chemical stability for the electronics and aerospace industries.[1][3] This compound is typically a colorless to light yellow or orange clear liquid at room temperature.[1][2][4] Researchers utilize this compound in the synthesis of complex organic molecules, particularly in medicinal chemistry and in cross-coupling reactions.[1][2]

Physical and Chemical Properties

The distinct physical and chemical properties of this compound are fundamental to its application in synthesis. The presence of two bromine atoms and four fluorine atoms on the benzene ring creates a unique electronic environment that influences its reactivity, making the bromine atoms susceptible to various substitution and coupling reactions.[3]

| Property | Value | Source |

| Molecular Formula | C₆Br₂F₄ | [1][2] |

| Molecular Weight | 307.87 g/mol | [1][2] |

| Density | 2.18 g/mL at 25 °C (lit.) or 2.24 g/mL | [1][2][4][5] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][2] |

| Boiling Point | 200 °C (lit.) | [1][2][4] |

| Refractive Index | n20/D 1.516 (lit.) or n20/D 1.52 | [1][2][4] |

| Purity | ≥ 96% (GC) or ≥ 98% (GC) | [1][2][4] |

| CAS Number | 1559-87-1 | [1][2][4] |

| Flash Point | 92.2 °C (198.0 °F) - closed cup | [4] |

| Storage Temperature | Room Temperature or 2-8°C | [1][2][5] |

Experimental Protocols

Determination of Density using a Pycnometer

A standard method for accurately determining the density of a liquid such as this compound is through the use of a pycnometer.

Objective: To determine the density of a liquid sample by measuring its mass and volume.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Distilled water (for calibration)

-

The liquid sample (this compound)

-

Acetone (for cleaning and drying)

-

A temperature-controlled water bath

Procedure:

-

Cleaning and Drying:

-

Clean the pycnometer and its stopper thoroughly with a suitable solvent like acetone, followed by distilled water.

-

Dry the pycnometer completely in an oven and then allow it to cool to room temperature in a desiccator.

-

-

Mass of the Empty Pycnometer:

-

Weigh the clean, dry, and empty pycnometer along with its stopper on the analytical balance. Record this mass as m₁.

-

-

Calibration with Distilled Water:

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper; excess water will emerge from the capillary.

-

Wipe the outside of the pycnometer dry.

-

Place the filled pycnometer in a temperature-controlled water bath set to a specific temperature (e.g., 25 °C) and allow it to equilibrate.

-

Once equilibrated, ensure the water level is at the mark on the capillary. Remove any excess water from the stopper.

-

Wipe the pycnometer dry again and weigh it. Record this mass as m₂.

-

-

Mass of the Pycnometer with the Sample Liquid:

-

Empty and dry the pycnometer as in step 1.

-

Fill the pycnometer with the this compound sample, taking care to avoid air bubbles.

-

Follow the same procedure as in step 3 for temperature equilibration and weighing. Record this mass as m₃.

-

Calculations:

-

Mass of the water:

-

Mass_water = m₂ - m₁

-

-

Volume of the pycnometer (at the calibration temperature):

-

Volume_pycnometer = Mass_water / Density_water

-

The density of water (Density_water) at the specific temperature must be known from standard tables.

-

-

Mass of the sample liquid:

-

Mass_sample = m₃ - m₁

-

-

Density of the sample liquid:

-

Density_sample = Mass_sample / Volume_pycnometer

-

Logical Relationships in Synthesis

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex molecules.

Caption: Synthetic pathways for this compound.

Applications

This compound is a versatile reagent with several key applications in research and industry:

-

Synthesis of Fluorinated Compounds: It is a crucial intermediate in the synthesis of various fluorinated compounds that are essential in the pharmaceutical and agrochemical industries.[1][2]

-

Material Science: This compound is used to develop advanced materials, including polymers with high thermal and chemical stability, which are valuable in the electronics and aerospace sectors.[1][2] It has been specifically used to prepare starting materials for the synthesis of fluorinated liquid crystal derivatives.[4][5]

-

Halogen Bonded Adducts: It has been used in the synthesis of halogen bonded adducts through in situ cryocrystallization with different oxygenated solvents.[4][5]

-

Analytical Chemistry: It can be employed as a standard in chromatography and mass spectrometry for the analysis of complex mixtures in environmental studies.[1]

Safety Information

Handling this compound requires adherence to safety protocols due to its potential hazards.

-

Hazard Statements: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Statements: Recommended precautions include avoiding breathing the substance (P261), washing hands thoroughly after handling (P264), using only in well-ventilated areas (P271), and wearing protective gloves, clothing, and eye/face protection (P280).[4]

-

Personal Protective Equipment (PPE): Recommended PPE includes eye shields, gloves, and a suitable respirator filter (e.g., type ABEK (EN14387)).

-

Target Organs: The respiratory system is a primary target organ.[4]

-

Storage: It is classified as a combustible liquid and should be stored accordingly.[4]

References

An In-depth Technical Guide to the Reactivity of 1,3-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromotetrafluorobenzene is a versatile and highly functionalized building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of four electron-withdrawing fluorine atoms and two reactive bromine atoms, make it a valuable precursor for the synthesis of a wide range of fluorinated compounds. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its applications in cross-coupling reactions, lithiation, and the formation of Grignard reagents. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to enable researchers to effectively utilize this compound in their synthetic endeavors.

Introduction

This compound is a colorless to light yellow liquid with a boiling point of 200 °C.[1] Its highly fluorinated benzene ring imparts significant thermal and chemical stability, making it a desirable component in the development of advanced materials, such as polymers with enhanced thermal and chemical resistance for the electronics and aerospace industries.[1][2] In the fields of medicinal chemistry and agrochemicals, this compound serves as a key intermediate in the synthesis of complex fluorinated molecules, which often exhibit unique biological activities.[1] The two bromine atoms at the 1 and 3 positions provide reactive handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms of this compound are amenable to a range of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-Br bonds, and selective mono- or di-functionalization can often be achieved by carefully controlling the reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. While specific examples with this compound are not extensively documented in readily available literature, the general principles of Suzuki coupling with dihaloarenes can be applied. Regioselectivity in the coupling of non-symmetrical dibromobenzenes can be influenced by steric and electronic effects of substituents on the ring.[3]

General Experimental Protocol for Suzuki-Miyaura Coupling:

A general procedure for a Suzuki-Miyaura coupling reaction is as follows:

-

In a reaction vessel, the aryl halide (1.0 mmol), arylboronic acid (1.05-1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 mmol) are combined.

-

A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

-

The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Note: The optimal catalyst, base, solvent, and temperature will depend on the specific substrates and should be determined empirically.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone in the synthesis of conjugated enynes and other alkyne-containing molecules.[4]

General Experimental Protocol for Sonogashira Coupling: [3]

-

To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF, DMF, or a triethylamine/solvent mixture) are added the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

A base, typically an amine such as triethylamine or diisopropylethylamine, is added.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

-

The reaction is monitored by TLC or GC-MS.

-

After completion, the reaction mixture is worked up by filtering off the catalyst and washing with an appropriate aqueous solution (e.g., saturated aqueous NH₄Cl).

-

The organic layer is extracted, dried, and concentrated.

-

The product is purified by column chromatography.

Expected yields for Sonogashira couplings can range from 75-95%, depending on the specific substrates and reaction conditions.[3]

Catalytic Cycle for Sonogashira Coupling

References

Spectroscopic Profile of 1,3-Dibromotetrafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-Dibromotetrafluorobenzene (CAS No. 1559-87-1).[1][2][3][4][5][6][7] Due to the limited availability of specific experimental spectral data for this particular isomer in publicly accessible databases, this document focuses on providing a framework for its spectroscopic characterization. This includes general experimental protocols and comparative data from closely related fluorinated and brominated benzene derivatives. The information herein is intended to guide researchers in their analytical endeavors and support the use of this compound in synthetic chemistry and materials science.[2][3][8]

Introduction

This compound (C₆Br₂F₄) is a halogenated aromatic compound with a molecular weight of 307.87 g/mol .[1][2][5] Its structure, featuring two bromine atoms and four fluorine atoms on a benzene ring, makes it a valuable building block in the synthesis of complex organic molecules, including fluorinated liquid crystal derivatives.[1][3][8] Understanding its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.

Spectroscopic Data Summary

Table 1: Infrared (IR) Spectroscopy - Expected Vibrational Modes

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| C-F Stretching | 1100 - 1300 | Strong absorptions are characteristic of fluorinated aromatic compounds. |

| C-Br Stretching | 500 - 700 | Typically weaker than C-F stretching bands. |

| Aromatic C=C Stretching | 1400 - 1600 | Multiple bands are expected due to the substituted benzene ring. |

| C-H Bending (if present) | 700 - 900 | Applicable if impurities with C-H bonds are present. |

Table 2: Raman Spectroscopy - Expected Vibrational Modes

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

| Ring Breathing Mode | 1000 - 1100 | A strong, sharp peak characteristic of the benzene ring. |

| C-Br Symmetric Stretching | 400 - 600 | |

| C-F Symmetric Stretching | 1000 - 1200 | |

| Aromatic C=C Stretching | 1550 - 1650 |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy - Predicted Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-Br | 100 - 120 | The chemical shift is influenced by both bromine and fluorine substituents. |

| C-F | 135 - 165 (doublet, ¹JCF ≈ 250 Hz) | Large one-bond C-F coupling is expected. |

| C-C (quaternary) | 120 - 140 |

Table 4: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy - Predicted Chemical Shifts

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C-F | -110 to -170 | Referenced to CFCl₃. The exact shift depends on the position relative to the bromine atoms. |

Table 5: Mass Spectrometry (MS) - Expected Fragmentation

| Fragment | m/z (relative abundance) | Notes |

| [M]⁺ | 306, 308, 310 (isotope pattern) | Molecular ion peak showing the characteristic isotopic pattern for two bromine atoms. |

| [M-Br]⁺ | 227, 229 | Loss of a bromine atom. |

| [M-Br₂]⁺ | 148 | Loss of both bromine atoms. |

| [C₆F₄]⁺ | 148 | Tetrafluorobenzyne radical cation. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Spectra are typically recorded in the mid-IR range (4000 - 400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.

Raman Spectroscopy

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Sample Preparation: The liquid sample can be placed in a glass capillary tube or a cuvette.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The spectral range and acquisition time will depend on the instrument and sample fluorescence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

¹⁹F NMR: A ¹⁹F NMR spectrum is acquired. No external standard is typically needed as the spectrometer frequency provides a reference, but an internal standard can be used for precise measurements.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation from impurities.

-

Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

-

Data Acquisition: The sample is injected into the GC, which separates the components. The eluting compounds are then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass-to-charge ratio of the resulting fragments is then analyzed.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. 1,3-二溴四氟苯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 1559-87-1 [chemicalbook.com]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. 1559-87-1|1,3-Dibromo-2,4,5,6-tetrafluorobenzene|BLD Pharm [bldpharm.com]

- 7. 1,3-DIBROMO-2,4,5,6-TETRAFLUOROBENZENE | CAS 1559-87-1 [matrix-fine-chemicals.com]

- 8. 1,3-二溴四氟苯 96% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the NMR Spectra of 1,3-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromotetrafluorobenzene is a halogenated aromatic compound with applications in organic synthesis, materials science, and as a building block for complex fluorinated molecules. A thorough understanding of its spectral properties, particularly its Nuclear Magnetic Resonance (NMR) spectra, is crucial for its characterization, reaction monitoring, and for elucidating the structure of its derivatives. This technical guide provides a detailed overview of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, including experimental protocols and an analysis of its spin-spin coupling patterns.

Due to the absence of protons directly attached to the aromatic ring, the ¹H NMR spectrum of this compound is expected to be silent in the aromatic region. Any observed signals would likely arise from impurities or residual protons in the NMR solvent.

Data Presentation

A comprehensive search for experimentally determined ¹H, ¹³C, and ¹⁹F NMR data for this compound did not yield specific, publicly available quantitative values for chemical shifts and coupling constants. The following tables present predicted data and typical ranges based on the analysis of similar fluorinated aromatic compounds. These values should be used as a guide for spectral interpretation.

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound

| Position | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| F-2 / F-6 | -110 to -130 | Multiplet | J(F-F), J(F-C) |

| F-4 / F-5 | -150 to -170 | Multiplet | J(F-F), J(F-C) |

Note: Chemical shifts are referenced to CFCl₃. The exact values can vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Position | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| C-1 / C-3 | 90 - 110 | Multiplet | ¹J(C-F), J(C-Br) |

| C-2 / C-6 | 140 - 160 | Multiplet | ¹J(C-F), ⁿJ(C-F) |

| C-4 / C-5 | 140 - 160 | Multiplet | ¹J(C-F), ⁿJ(C-F) |

Note: The signals for the carbon atoms will exhibit complex splitting patterns due to one-bond and multi-bond couplings to fluorine.

Experimental Protocols

The acquisition of high-quality NMR spectra for fluorinated compounds like this compound requires careful consideration of experimental parameters.

1. Sample Preparation:

-

Solvent: A deuterated solvent that readily dissolves the compound should be chosen. Chloroform-d (CDCl₃) or acetone-d₆ are common choices. The solvent should be free of residual proton signals that could interfere with the analysis.

-

Concentration: For ¹³C and ¹⁹F NMR, a higher concentration (10-50 mg in 0.5-0.7 mL of solvent) is generally required to obtain a good signal-to-noise ratio in a reasonable time.

-

Referencing: For ¹⁹F NMR, an external or internal standard is used. Trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆) are common choices. For ¹³C NMR, the solvent signal is typically used for referencing.

2. NMR Instrument Parameters:

-

¹⁹F NMR:

-

Frequency: A high-field NMR spectrometer (≥ 400 MHz for ¹H) is recommended for better spectral dispersion.

-

Pulse Sequence: A standard one-pulse sequence is usually sufficient.

-

Spectral Width: A wide spectral width (e.g., -250 to 0 ppm) should be used initially to ensure all fluorine signals are captured.

-

Decoupling: Proton decoupling is generally not necessary unless there are proton-containing impurities that couple to the fluorine nuclei.

-

-

¹³C NMR:

-

Pulse Sequence: A standard proton-decoupled one-pulse sequence with a sufficient relaxation delay is used.

-

Spectral Width: A typical spectral width for aromatic compounds (e.g., 0-200 ppm) is appropriate.

-

Number of Scans: A larger number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C and splitting by fluorine.

-

Mandatory Visualization

The following diagram illustrates the key spin-spin coupling interactions expected in the this compound molecule, which are crucial for interpreting its NMR spectra.

Caption: Spin-spin coupling pathways in 1,

In-Depth Technical Guide on the Mass Spectrometry of 1,3-Dibromotetrafluorobenzene

Disclaimer: As of the latest search, a publicly available, experimentally determined mass spectrum for 1,3-dibromotetrafluorobenzene could not be located. The following guide is based on established principles of mass spectrometry and predicted fragmentation patterns derived from analogous halogenated aromatic compounds. This theoretical analysis provides a robust framework for researchers, scientists, and drug development professionals working with this compound.

Introduction

This compound (C₆Br₂F₄) is a halogenated aromatic compound with applications in organic synthesis, materials science, and as a standard in analytical chemistry.[1][2] Its unique substitution pattern influences its chemical reactivity and physical properties. Mass spectrometry is a critical technique for the structural elucidation and analysis of such compounds.[1][2] This guide details the predicted electron ionization (EI) mass spectrometry analysis of this compound, including a theoretical fragmentation pattern, a comprehensive experimental protocol, and a visual representation of the fragmentation pathways.

Predicted Mass Spectral Data

The mass spectrum of this compound is predicted to be characterized by a prominent molecular ion peak cluster and several key fragment ions resulting from the successive loss of bromine and fluorine atoms, as well as other neutral fragments. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br with approximately equal natural abundance) will result in a characteristic isotopic pattern for bromine-containing fragments.

Table 1: Predicted Mass Spectral Data for this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Predicted Relative Abundance | Notes |

| 306, 308, 310 | [C₆Br₂F₄]⁺ | High | Molecular ion cluster (M, M+2, M+4) in a ~1:2:1 ratio. |

| 227, 229 | [C₆BrF₄]⁺ | High | Loss of a bromine radical (·Br). This is a common initial fragmentation for halogenated compounds. |

| 148 | [C₆F₄]⁺ | Medium | Loss of both bromine atoms. |

| 117 | [C₅F₃]⁺ | Medium | Loss of a bromine atom and a ·CBrF radical. |

| 93 | [C₄F₃]⁺ | Low | Further fragmentation of the [C₅F₃]⁺ ion. |

| 75 | [C₃F₃]⁺ | Low | A common fragment in the mass spectra of fluorinated aromatic compounds. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a standard protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

3.1. Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as hexane or dichloromethane.

-

Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL for analysis.

3.2. Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar capillary column)

3.3. GC-MS Parameters

| Parameter | Setting |

| GC Inlet | |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | |

| Initial Temperature | 80 °C, hold for 1 minute |

| Ramp Rate | 15 °C/min |

| Final Temperature | 250 °C, hold for 3 minutes |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 50-400 |

| Solvent Delay | 3 minutes |

| MS Transfer Line Temp | 280 °C |

3.4. Data Acquisition and Analysis

-

Acquire the data using the instrument's software.

-

Integrate the chromatographic peak corresponding to this compound.

-

Analyze the mass spectrum of the peak, identifying the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and isotopic distributions.

Predicted Fragmentation Pathway

The fragmentation of the this compound molecular ion under electron ionization is initiated by the removal of an electron to form a radical cation. This high-energy species then undergoes a series of fragmentation steps to produce more stable ions. The primary predicted pathways are illustrated below.

Caption: Predicted EI fragmentation of this compound.

Logical Workflow for Compound Analysis

The following diagram outlines the logical workflow for the identification and characterization of this compound using GC-MS.

Caption: Logical workflow for GC-MS analysis.

References

Computational Analysis of 1,3-Dibromotetrafluorobenzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the computational examination of 1,3-dibromotetrafluorobenzene, a halogenated aromatic compound of significant interest in materials science and medicinal chemistry. While comprehensive computational studies dedicated solely to this isomer are not extensively documented in publicly available literature, this paper synthesizes available data from related molecules and analogous computational methodologies to provide a foundational understanding of its molecular structure, vibrational properties, and potential intermolecular interactions. This guide is intended to serve as a resource for researchers engaged in the study of fluorinated compounds and their applications.

Molecular Structure and Properties

This compound is a derivative of benzene where two bromine and four fluorine atoms substitute the hydrogen atoms. Its unique substitution pattern imparts distinct physical and chemical properties, including thermal stability and specific reactivity, making it a valuable building block in organic synthesis. It is recognized as a key intermediate in the creation of fluorinated liquid crystal derivatives and in the development of advanced polymers with enhanced thermal and chemical resilience.

Table 1: Predicted and Experimental Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆Br₂F₄ | |

| Molecular Weight | 307.87 g/mol | |

| Appearance | Colorless to light yellow liquid | Chem-Impex |

| Boiling Point | 200 °C | Sigma-Aldrich |

| Density | 2.18 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.516 | Sigma-Aldrich |

Table 2: Representative Calculated Bond Lengths and Angles for Halogenated Benzenes (DFT B3LYP/6-311++G(d,p))

| Parameter | 1,3,5-tribromo-2,4,6-trifluoro-benzene (Calculated) | 1-bromo-2-chlorobenzene (Calculated) |

| C-Br Bond Length (Å) | 1.888 | 1.887 |

| C-C Bond Length (Å) | 1.393 - 1.395 | 1.386 - 1.400 |

| C-F Bond Length (Å) | 1.339 | - |

| C-C-C Bond Angle (°) | 119.9 - 120.1 | 118.6 - 121.5 |

| C-C-Br Bond Angle (°) | 119.9 | 121.2 |

Note: Data for this compound is not available in the cited sources. The values presented are for structurally similar molecules to provide a comparative context.

Computational Methodology for Structural and Vibrational Analysis

The theoretical investigation of halogenated benzene derivatives typically involves geometry optimization and vibrational frequency calculations using DFT methods. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice that has shown good agreement with experimental data for similar molecules.

General Experimental Protocol for DFT Calculations:

-

Initial Structure Generation: The initial 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The structure is then optimized to find the lowest energy conformation. This is typically performed using a gradient-based optimization algorithm within a quantum chemistry software package (e.g., Gaussian, ORCA). The B3LYP functional with the 6-311++G(d,p) basis set is a robust combination for such calculations.

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculated frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model.

-

Analysis of Results: The output from the calculations provides data on bond lengths, bond angles, dihedral angles, and vibrational modes. These can be used to understand the molecule's structure and spectroscopic properties.

Halogen Bonding: A Key Intermolecular Interaction

A significant area of computational research for molecules like this compound is the study of halogen bonding. This non-covalent interaction involves the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. The fluorine atoms on the benzene ring enhance the electrophilicity of the bromine atoms, making this compound a potential halogen bond donor.

Computational studies on the co-crystallization of the isomeric 1,4-dibromotetrafluorobenzene with dipyridyl derivatives have utilized both DFT and Møller-Plesset perturbation theory (MP2) to elucidate the nature and strength of these interactions. These studies provide a blueprint for investigating the halogen bonding capabilities of the 1,3-isomer.

Workflow for Computational Analysis of Halogen Bonding:

The following diagram illustrates a typical workflow for the computational investigation of halogen bonding involving this compound.

Caption: Computational workflow for halogen bonding analysis.

Reactivity and Potential Applications

The electronic properties of this compound, influenced by the interplay of the electron-withdrawing fluorine atoms and the polarizable bromine atoms, dictate its reactivity. Computational methods can be employed to calculate molecular orbitals (HOMO, LUMO) and electrostatic potential surfaces to predict sites of electrophilic and nucleophilic attack. This information is crucial for designing synthetic pathways and understanding reaction mechanisms. Its role as a versatile reagent in cross-coupling reactions is a testament to its unique electronic structure.

The following diagram illustrates a logical relationship for predicting the reactivity of this compound based on its computed electronic properties.

Caption: Predicting reactivity from electronic structure.

Conclusion

While a dedicated body of literature on the computational studies of this compound is not extensive, by drawing parallels with its isomers and other halogenated benzenes, a robust framework for its in-silico investigation can be established. DFT calculations are a powerful tool for elucidating its molecular structure, vibrational spectra, and electronic properties. Furthermore, computational analysis of its potential for halogen bonding offers insights into its role in supramolecular chemistry and materials science. The methodologies and conceptual workflows presented in this guide provide a solid foundation for researchers to further explore the computational chemistry of this versatile molecule and its potential applications in drug development and advanced materials.

Methodological & Application

The Synthetic Versatility of 1,3-Dibromotetrafluorobenzene: A Gateway to Advanced Fluorinated Molecules

Application Note AN-2025-12-24

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1,3-Dibromotetrafluorobenzene is a highly versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of four electron-withdrawing fluorine atoms on the aromatic ring, coupled with two reactive bromine atoms, make it an ideal substrate for a variety of transformations. This fluorinated aryl dibromide serves as a key intermediate in the synthesis of advanced materials, including high-performance polymers and liquid crystals, as well as complex molecules for pharmaceutical and agrochemical applications. The strategic placement of the bromine atoms allows for selective and sequential functionalization, offering precise control over the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Key Applications and Synthetic Pathways

This compound is primarily utilized in cross-coupling reactions and for the formation of organometallic reagents, which can then be used in a variety of subsequent reactions. The electron-deficient nature of the tetrafluorinated ring enhances the reactivity of the C-Br bonds towards oxidative addition in catalytic cycles.

Caption: Logical relationships of this compound uses.

Application Note 1: Synthesis of Fluorinated Biaryls via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound can be selectively mono- or di-coupled with various arylboronic acids to generate complex fluorinated biaryl and terphenyl systems, which are common motifs in liquid crystals and pharmaceutical candidates.

Experimental Protocol: Synthesis of a Mono-arylated Tetrafluorobromobenzene

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to achieve mono-substitution on the this compound core.

| Reagent/Parameter | Value |

| This compound | 1.0 eq |

| Arylboronic Acid | 1.1 eq |

| Pd(PPh₃)₄ | 0.05 eq |

| K₂CO₃ | 2.0 eq |

| Solvent | Toluene/Ethanol/Water (4:1:1) |

| Temperature | 90 °C |

| Reaction Time | 12 h |

| Typical Yield | 70-90% |

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Application Note 2: Synthesis of Di-alkynyltetrafluorobenzenes via Sonogashira Coupling

The Sonogashira coupling provides a direct route to couple terminal alkynes with aryl halides. This reaction is instrumental in creating rigid, linear structures found in organic electronic materials and liquid crystals. This compound can undergo double Sonogashira coupling to yield 1,3-di(alkynyl)tetrafluorobenzene derivatives.

Experimental Protocol: Double Sonogashira Coupling

This protocol outlines the synthesis of a 1,3-disubstituted alkynyltetrafluorobenzene.

| Reagent/Parameter | Value |

| This compound | 1.0 eq |

| Terminal Alkyne | 2.2 eq |

| Pd(PPh₃)₂Cl₂ | 0.04 eq |

| CuI | 0.08 eq |

| Triethylamine | 5.0 eq |

| Solvent | THF |

| Temperature | 65 °C |

| Reaction Time | 24 h |

| Typical Yield | 60-85% |

Procedure:

-